2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride
Description
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro-substituted phenyl ring and a piperidinylmethyl ether group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-2-3-12(14)13(8-10)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXNDRDFODYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-5-methylphenol with 4-piperidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydroxide or other strong bases in an organic solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylphenol
- 4-Piperidinylmethyl chloride
- 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether
Uniqueness
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride is unique due to the combination of its chloro-substituted phenyl ring and piperidinylmethyl ether group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.
Biological Activity
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 276.20 g/mol. Its structure includes a chloro-substituted phenyl ring and a piperidinylmethyl ether group, which contribute to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉Cl₂NO |
| Molecular Weight | 276.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. For example, it has been shown to influence protein interactions and cellular mechanisms, making it valuable in proteomics research and drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, potentially useful in treating infections.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations .
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative disease therapies .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 µM across different cell types. This suggests its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various bacterial strains. It exhibited notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Study 3: Neuroprotective Properties
Research exploring the neuroprotective effects of this compound showed promising results in models of oxidative stress. The compound was found to reduce neuronal cell death in vitro, suggesting its utility in developing treatments for conditions such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, cytotoxic | Chloro-substituted phenyl ring |
| 2-Chloro-5-methylphenol | Antimicrobial | Lacks piperidine moiety |
| 4-Piperidinylmethyl chloride | Limited biological data | Different substitution pattern |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
